Barium phosphate

Vue d'ensemble

Description

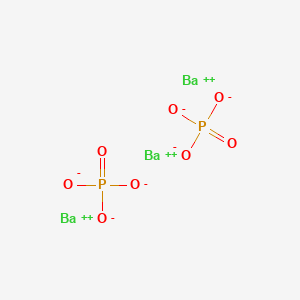

Barium phosphate is an inorganic compound with the chemical formula Ba₃(PO₄)₂. It is composed of barium cations and phosphate anions. This compound is typically found as a white crystalline powder and is sparingly soluble in water. This compound is known for its role in various applications, including ceramics, phosphors for luminescent devices, and certain dental cements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium phosphate can be synthesized through several methods:

Reaction of Barium Carbonate with Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction of Barium Chloride with Sodium Metaphosphate: [ \text{BaCl}_2 + 2\text{NaPO}_3 \rightarrow \text{Ba(PO}_3)_2 + 2\text{NaCl} ]

Reaction of Barium Hydroxide with Phosphoric Acid: [ \text{Ba(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{Ba(PO}_3)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting barium chloride with sodium phosphate under controlled conditions to ensure high purity and yield .

Types of Reactions:

Precipitation Reactions: this compound can precipitate from solutions containing barium and phosphate ions. [ 3\text{Ba}^{2+} + 2\text{PO}_4^{3-} \rightarrow \text{Ba}_3(\text{PO}_4)_2 ]

Reactions with Acids: this compound reacts with strong acids to form soluble barium salts and phosphoric acid. [ \text{Ba}_3(\text{PO}_4)_2 + 6\text{HCl} \rightarrow 3\text{BaCl}_2 + 2\text{H}_3\text{PO}_4 ]

Common Reagents and Conditions: Common reagents include barium chloride, sodium phosphate, and various acids. Reactions typically occur in aqueous solutions at room temperature.

Major Products: The major products of these reactions are barium salts and phosphoric acid.

Applications De Recherche Scientifique

Electro-Optic Applications

Piezoelectric Properties : Barium phosphate exhibits strong piezoelectric properties, making it suitable for sensors and actuators. It converts mechanical stress into electrical charge, which is essential in applications such as sonar and precision engineering actuators .

Electro-Optic Devices : The material is utilized in electro-optic devices like modulators and switches. Its ability to alter the refractive index under an electric field enhances high-speed optical communication and laser technology .

Thermoelectric Applications

Thermistors : this compound ceramics are used in thermistors, which measure temperature changes by altering electrical resistance. This property is crucial for precise control in electronic systems .

Thermoelectric Generators : The compound can convert heat into electricity, making it valuable for waste heat recovery systems and remote power generation .

Electrochemical Applications

Batteries : this compound enhances lithium-ion battery technology by improving efficiency, performance, and safety through increased cycle life and thermal stability. It serves as an electrolyte additive that boosts ionic conductivity and electrochemical stability, facilitating faster charging and higher energy density .

Catalysis and Materials Science

Catalytic Applications : this compound acts as a catalyst or support in chemical reactions, enhancing selectivity and speeding up processes. This application is significant in organic synthesis, fine chemical production, and environmental cleanup .

Material Synthesis : The unique structure of this compound aids in synthesizing advanced materials with tailored properties for specialized applications .

Biomedical Applications

Contrast Agents : this compound provides excellent contrast for visualizing blood vessels in biomedical imaging techniques such as micro-CT imaging. This application is crucial for preclinical studies and vascular research .

Photocatalytic Applications

Recent studies have highlighted the potential of this compound as a photocatalyst. Research indicates that this compound nanoflakes can effectively degrade pollutants like rhodamine B under light excitation, showcasing its application in wastewater treatment .

Photocatalytic Performance Data

| Synthesis Method | Pollutant | Photodegradation Efficiency | Stability |

|---|---|---|---|

| Sol-gel | Rhodamine B | 79% | High |

| Hydrothermal | Rhodamine B | 68% | Moderate |

Environmental Applications

This compound's role in wastewater treatment has been explored through its ability to precipitate phosphate minerals using microorganisms. Studies show that specific bacterial strains can effectively precipitate this compound crystals from wastewater, contributing to nutrient recovery while reducing pollution .

Case Study 1: Photocatalytic Wastewater Treatment

In a recent study, this compound was synthesized using sol-gel and hydrothermal methods. The photocatalysts demonstrated significant efficiency in degrading organic pollutants under UV light, indicating their potential for practical applications in environmental remediation .

Case Study 2: Corrosion Protection

Research on this compound chemical conversion coatings for magnesium alloys has shown promising results in enhancing corrosion resistance. This application is vital for extending the lifespan of magnesium components used in various industries .

Mécanisme D'action

The mechanism of action of barium phosphate in various applications depends on its chemical properties. For example, as a contrast agent in micro-CT imaging, this compound enhances the visibility of blood vessels by increasing the absorption of X-rays. In wastewater treatment, the adsorption of pollutants onto this compound composites involves electrostatic interactions and hydrogen bonding .

Comparaison Avec Des Composés Similaires

Calcium Phosphate (Ca₃(PO₄)₂): Similar to barium phosphate, calcium phosphate is used in ceramics and dental cements. calcium phosphate is more commonly found in biological systems, such as bones and teeth.

Strontium Phosphate (Sr₃(PO₄)₂): Strontium phosphate shares similar properties with this compound but is less commonly used in industrial applications.

Uniqueness: this compound is unique due to its high refractive index, low dispersion, and high thermal expansion coefficient, making it particularly valuable in optical materials and specialized glasses .

Activité Biologique

Barium phosphate () is a compound that has garnered interest in various fields, particularly in biomedical applications. Its biological activity is influenced by its chemical properties, interactions with biological systems, and potential therapeutic uses. This article explores the biological activity of this compound, highlighting its effects on cells, biocompatibility, and applications in medical research.

This compound crystallizes in an orthorhombic system and exhibits unique thermal and dielectric properties. It can form different phases depending on the pH and concentration of reactants during synthesis. The compound's ability to form apatite-like structures under physiological conditions is particularly relevant for its biological applications.

Biocompatibility and Cell Interactions

Research has shown that this compound can enhance biocompatibility when used as a crosslinking agent in biomaterials. For instance, studies indicate that barium crosslinked alginate microcapsules exhibit significant cell proliferation rates. In one study, encapsulated osteoblast cells showed a proliferation increase of 13.5 ± 1.5 fold after 21 days, demonstrating the compound's potential in tissue engineering applications .

Table 1: Summary of Cell Proliferation Studies with this compound

| Study | Cell Type | Proliferation Fold Increase | Duration |

|---|---|---|---|

| Gröhn et al. | Human Chang liver (CCL-13) | Rapid growth to confluence | 3 days |

| Barium-alginate microcapsules | Osteoblasts | 13.5 ± 1.5 | 21 days |

| Barium-alginate microcapsules | U937 cells | 6.6 ± 0.6 | 7 days |

The biological activity of this compound may be attributed to several mechanisms:

- Apatite Formation : Barium ions promote the formation of hydroxy carbonate apatite (HCA) when immersed in simulated body fluid (SBF), which is crucial for bone regeneration applications .

- Cellular Interactions : Barium ions can influence cellular behavior by modifying the extracellular matrix and enhancing cell adhesion and proliferation .

- Ion Exchange Properties : The larger ionic radius of barium compared to calcium allows for more effective crosslinking in alginate gels, facilitating better nutrient diffusion and cell growth .

Case Studies

- Diabetes Treatment : In a study involving diabetic mice, islets encapsulated in barium-alginate complexes achieved normoglycemia for nearly a year, indicating the potential of this compound in diabetes management through controlled insulin release .

- Phosphate Sorption : Barium slag treated with phosphogypsum demonstrated effective phosphate removal from solutions, suggesting that barium compounds can play a role in environmental remediation by immobilizing phosphates .

Toxicological Considerations

While barium compounds have beneficial applications, there are concerns regarding their toxicity at high concentrations. Barium can interfere with normal physiological processes if not properly managed, leading to potential health risks such as hypophosphatemia when absorbed excessively . Therefore, understanding dosage and exposure levels is crucial in clinical applications.

Analyse Des Réactions Chimiques

Precipitation Method

Reacting soluble barium salts (e.g., BaCl₂) with phosphate sources (e.g., Na₃PO₄) yields insoluble barium phosphate:

3 BaCl₂(aq) + 2 Na₃PO₄(aq) → Ba₃(PO₄)₂(s) + 6 NaCl(aq) .

This reaction is governed by the low solubility of Ba₃(PO₄)₂ in water (Ksp ≈ 3.12 × 10⁻²³) .

Acid-Base Neutralization

Barium hydroxide reacts with phosphoric acid to form this compound:

3 Ba(OH)₂(aq) + 2 H₃PO₄(aq) → Ba₃(PO₄)₂(s) + 6 H₂O(l) 6.

The reaction proceeds via a double displacement mechanism, producing water and a sparingly soluble precipitate6.

Carbonate Route

Barium carbonate reacts with metaphosphoric acid (HPO₃) to yield barium metaphosphate (Ba(PO₃)₂):

BaCO₃(s) + 2 HPO₃(aq) → Ba(PO₃)₂(s) + CO₂(g) + H₂O(l) .

This method is used industrially to produce barium metaphosphate, a precursor for specialty glasses .

Acid-Base Reactions

This compound reacts with strong acids, forming soluble barium salts and phosphoric acid:

Hydrochloric Acid Reaction

Ba₃(PO₄)₂(s) + 6 HCl(aq) → 3 BaCl₂(aq) + 2 H₃PO₄(aq) .

The reaction occurs due to the protonation of PO₄³⁻ ions, destabilizing the phosphate lattice. Solubility increases in acidic media (pH < 2) .

Sulfuric Acid Reaction

Ba₃(PO₄)₂(s) + 3 H₂SO₄(aq) → 3 BaSO₄(s) + 2 H₃PO₄(aq) .

Barium sulfate (BaSO₄) precipitates due to its extremely low solubility (Ksp ≈ 1.08 × 10⁻¹⁰) .

Thermal Decomposition

At elevated temperatures, this compound undergoes decomposition:

Ba₃(PO₄)₂(s) → Ba₂P₂O₇(s) + P₂O₅(g) (Δ > 1200°C) .

This endothermic process yields barium pyrophosphate (Ba₂P₂O₇) and phosphorus pentoxide (P₂O₅), a key step in ceramic and glass production .

Solubility and Reactivity in Aqueous Media

| Property | Value/Behavior | Reference |

|---|---|---|

| Water Solubility | 0.0032 g/100 mL (25°C) | |

| Solubility in HCl (1M) | Complete dissolution | |

| Solubility in Acetic Acid | Partial dissolution | |

| pH Stability Range | Stable above pH 7 |

This compound’s insolubility in neutral water is attributed to its high lattice energy, while acidic conditions destabilize the PO₄³⁻ ions, enhancing solubility .

Propriétés

IUPAC Name |

barium(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKZZMMCDILMEF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3(PO4)2, Ba3O8P2 | |

| Record name | barium orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889612 | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium phosphate is soluble in water; [Nordberg, p. 19] | |

| Record name | Barium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13466-20-1, 13517-08-3, 13847-18-2 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013517083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, barium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribarium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of barium phosphate?

A1: The molecular formula of this compound is Ba3(PO4)2. []

Q2: What crystal structures can this compound adopt?

A2: this compound can be synthesized in various crystal structures, including orthorhombic, [, , ] and apatite-type structures. [] The specific structure obtained depends on the synthesis conditions, such as temperature, pH, and presence of dopants.

Q3: What are the typical spectroscopic characteristics of this compound?

A3:

FTIR: this compound glasses exhibit characteristic IR- and Raman-active bands associated with phosphate groups. The position of (P-O-P) bands can shift depending on the presence of other elements like CaF2. []

XRD: XRD analysis is used to confirm the amorphous or crystalline nature of the material and identify specific phases like Ba(H2PO4)2 or β-Ba(PO3)2. []

Raman Spectroscopy:* Provides information about the structural units present, such as metaphosphate Q2 units, ring-type metaborate, diborate, and PO4–BO4 groups. []

Q4: How does the density of this compound glass change with the addition of B2O3?

A4: The density of this compound glass decreases with increasing B2O3 concentration. [] This is attributed to the formation of a more open glass structure with the addition of B2O3.

Q5: How does the addition of CaF2 affect the optical properties of this compound glass?

A5: The addition of CaF2 to this compound glasses leads to a shift in the optical band gap energy (Eopt) and Urbach energy (Etail). [] This suggests changes in the electronic band structure of the glass.

Q6: Can this compound nanoparticles be synthesized using bio-inspired methods?

A6: Yes, nano-sized barium phosphates have been successfully prepared using a bio-inspired approach involving bacteria and controlled pH conditions. [] This method offers a potential route for environmentally friendly synthesis.

Q7: What is the effect of sealing treatment on this compound conversion coatings on magnesium alloys?

A7: Sealing treatment of this compound conversion coatings on magnesium alloys, using solutions like Na2SiO3 and NaOH, results in smoother, denser coatings with improved corrosion resistance. [] The treatment introduces elements like C and Si, forming compounds like SiO2, BaSi4O9, Na2SiO3, and MgF2, which contribute to the enhanced corrosion protection. []

Q8: How is this compound utilized in corrosion protection?

A8: this compound is used as a pigment in epoxy coatings for enhanced corrosion resistance, particularly on metallic substrates. [] Nano-flake this compound reacts with iron oxide (a common corrosion product) to form insoluble FePO4, creating a barrier at corrosion sites. []

Q9: What are the potential applications of this compound doped with rare-earth ions?

A9: this compound doped with trivalent rare-earth ions, such as Ce3+, Pr3+, Gd3+, and Tb3+, functions as an efficient X-ray storage phosphor. [] These materials exhibit different thermal stimulation properties compared to their La3+ doped counterparts. [] Additionally, this compound doped with Eu2+ can be used in X-ray conversion screens due to its luminescent properties. []

Q10: Can this compound be used for bacterial removal and disinfection?

A10: Yes, magnetic this compound nanoflakes embedded with iron oxide nanoparticles (Fe3O4@Ba3(PO4)2) demonstrate highly efficient bacterial removal, specifically targeting E. coli. [] The material exhibits a high removal efficiency of 97% within 30 minutes at 25°C and pH 6. [] The magnetic properties of the composite facilitate its easy recovery from water after treatment. []

Q11: Are there any applications of this compound in laser technology?

A11: this compound glasses, especially those with high glass transition temperatures, are being explored as potential materials for high-power laser glasses. [] The introduction of SiO2 into these glasses can improve their thermal, refractive, and mechanical properties, making them suitable for demanding laser applications. []

Q12: How does the pH of the solution affect the conversion of borate glass to this compound?

A12: The pH of the solution plays a crucial role in the type of this compound formed during the conversion of borate glass in a phosphate solution. At a pH of 9.0, a this compound product isostructural to BaHPO4 is formed, while at pH 12.0, the product is isostructural to Ba3(PO4)2. []

Q13: Can this compound be used to remove metal cations from solutions?

A13: Yes, layered crystalline this compound, when organofunctionalized with silylating agents containing amine groups, exhibits a high affinity for metal cations like Fe3+, Cu2+, and Zn2+. [] The basic nitrogen centers on the functionalized material efficiently adsorb these cations from ethanol solutions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.